molecular formula C11H22O3 B14740877 3-Methoxybutyl 2-ethylbutanoate CAS No. 6314-92-7

3-Methoxybutyl 2-ethylbutanoate

Cat. No.: B14740877
CAS No.: 6314-92-7
M. Wt: 202.29 g/mol
InChI Key: JJVBJDZOSZWBFB-UHFFFAOYSA-N
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Description

3-Methoxybutyl 2-ethylbutanoate is an ester compound derived from 2-ethylbutanoic acid and 3-methoxybutanol. It is characterized by the presence of a methoxy group on the butanol backbone and a branched ethyl group on the carboxylic acid moiety.

Properties

CAS No.

6314-92-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-methoxybutyl 2-ethylbutanoate

InChI

InChI=1S/C11H22O3/c1-5-10(6-2)11(12)14-8-7-9(3)13-4/h9-10H,5-8H2,1-4H3

InChI Key

JJVBJDZOSZWBFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCC(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybutyl 2-ethylbutanoate typically involves the esterification of 2-ethylbutanoic acid with 3-methoxybutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

    Hydrolysis: 2-Ethylbutanoic acid and 3-methoxybutanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 3-Methoxybutyl 2-ethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with biological molecules. The ester can also participate in transesterification reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Methoxybutyl 2-ethylbutanoate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety/Regulatory Notes
This compound C₁₁H₂₂O₃ 202.29 (estimated) Methoxy, ester, branched alkyl Potential flavor/fragrance agent Likely low toxicity; handle with standard ester precautions
3-Methoxybutyl 2-phenoxyacetate C₁₃H₁₈O₄ 238.28 Methoxy, ester, phenoxy Not specified (likely specialty chem) No direct safety data
Allyl 2-ethylbutyrate C₉H₁₆O₂ 156.22 Allyl, ester, branched alkyl Flavoring agent Generally recognized as safe (GRAS)
cis-3-Hexen-1-yl 2-ethylbutanoate C₁₂H₂₂O₂ 198.31 cis-3-Hexenyl, ester, branched alkyl Fragrance component Low toxicity; volatile liquid
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Acetyl, ester, branched alkyl Pharmaceutical intermediate Requires controlled handling

Physical-Chemical Properties

  • Boiling Points: The methoxy group in this compound likely increases polarity and boiling point compared to allyl or hexenyl analogs. For example, cis-3-Hexen-1-yl 2-ethylbutanoate (198.31 g/mol) has a lower molecular weight and likely lower boiling point than this compound .
  • Solubility : The methoxy group enhances solubility in polar solvents compared to purely hydrocarbon-based esters like allyl 2-ethylbutyrate .

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